[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone
Overview
Description
[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound featuring a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of [4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone involves multiple steps, typically starting with the preparation of the piperazine ring. The synthetic route may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the ethyl, fluoro, nitro, and thienylcarbonyl groups through various substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups attached to the piperazine ring.
Reduction: Reduction reactions can be used to modify the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, particularly at the positions of the fluoro and nitro groups.
Common Reagents and Conditions: Reagents such as hydrogen gas, palladium catalysts, and specific solvents are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include modified piperazine derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: These may include receptors, enzymes, or other proteins within biological systems.
Pathways Involved: The compound may influence various biochemical pathways, potentially altering cellular functions or signaling mechanisms.
Comparison with Similar Compounds
When compared to other similar compounds, [4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone stands out due to its unique combination of functional groups and potential applications. Similar compounds include:
Phenylpiperazine Derivatives: These compounds share the piperazine ring but differ in their substituents.
Fluorinated Piperazines: Compounds with similar fluorine substitutions but different additional functional groups.
Nitro-substituted Piperazines: These compounds have nitro groups but may lack other substituents present in the target compound.
Properties
IUPAC Name |
[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O3S/c1-3-24-6-8-25(9-7-24)18-14-19(20(28(30)31)13-17(18)23)26-10-11-27(16(2)15-26)22(29)21-5-4-12-32-21/h4-5,12-14,16H,3,6-11,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBGVSIGKMNIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(C(C3)C)C(=O)C4=CC=CS4)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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